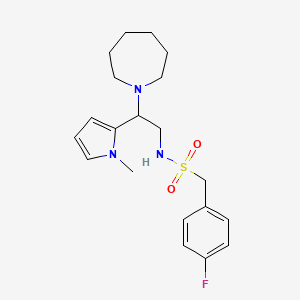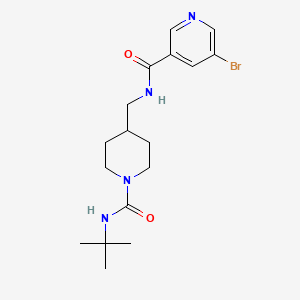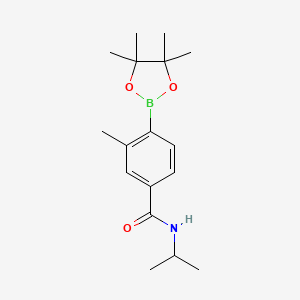![molecular formula C15H15N5O2S B2936146 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 1903044-36-9](/img/structure/B2936146.png)
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound. It contains pyrazine and thieno[2,3-d]pyrimidine moieties, which are known for their biological activity and potential pharmaceutical applications. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide involves several steps. Starting from readily available precursors, the synthetic route typically includes:
Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Alkylation to introduce the 2-methyl and 4-oxo groups.
Coupling with pyrazine-2-carboxylic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to large-scale processes. This includes:
High-yield cyclization reactions.
Efficient purification techniques, such as crystallization and chromatography, to ensure purity and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide undergoes various reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved with reagents such as sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Yields various oxidation states of the compound, potentially forming sulfoxides or sulfones.
Reduction: : Primarily reduces carbonyl groups to alcohols.
Substitution: : Produces a range of substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and interaction with other chemical entities.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its binding affinity to various biological targets.
Medicine
Potential use in drug development for its ability to modulate biological pathways.
Examined for therapeutic effects in various disease models.
Industry
Used as an intermediate in the production of more complex compounds.
Mécanisme D'action
Molecular Targets and Pathways
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide interacts with specific enzymes and receptors in biological systems. It can inhibit certain enzymatic activities by binding to the active sites or allosteric sites, altering the function of the enzyme. This interaction is often facilitated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-oxo-thieno[2,3-d]pyrimidine derivatives: : These compounds share the core structure but differ in substituents, affecting their biological activity.
Pyrazine-2-carboxamide derivatives: : These compounds have similar functionalities and applications but differ in their overall molecular structure.
Highlighting Uniqueness
What sets 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide apart is its combination of thieno[2,3-d]pyrimidine and pyrazine moieties. This dual structure allows it to engage in unique interactions within biological systems, enhancing its potential as a versatile compound in scientific research and pharmaceutical development.
Propriétés
IUPAC Name |
5-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-18-12(8-17-9)13(21)16-4-5-20-10(2)19-14-11(15(20)22)3-6-23-14/h3,6-8H,4-5H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGQPBHUPHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2936065.png)



![7-[(2,5-dimethylphenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936072.png)

![1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine](/img/structure/B2936079.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)
![4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide](/img/structure/B2936085.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
